2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid
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Overview
Description
Preparation Methods
The synthesis of 2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions . Industrial production methods may involve the use of continuous flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran, acetonitrile, and trifluoroacetic acid . Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of amino acid ionic liquids and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves the protection of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable intermediate. The Boc group can be removed under acidic conditions, resulting in the formation of the free amine . This process is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be compared with other similar compounds, such as:
N-(tert-butoxycarbonyl)glycine isopropyl ester: Another Boc-protected amino acid derivative used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in dipeptide synthesis and other applications.
The uniqueness of 2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid lies in its specific structure and the presence of the isoquinoline moiety, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10-7-11-5-6-17(15(20)21-16(2,3)4)9-13(11)12(8-10)14(18)19/h7-8H,5-6,9H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWUUITRUCWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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